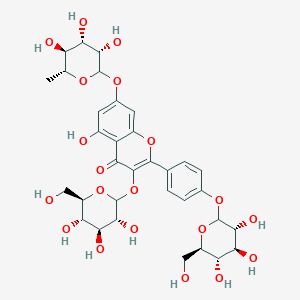
Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside is a flavonol glycoside that has been isolated from various plant sources. It is a derivative of kaempferol, a well-known flavonoid, which is modified by the addition of sugar molecules. This compound has been identified in the ethanolic extract of the whole fresh plant of Iberis amara L., which is used in gastrointestinal medicine . The structure of this compound has been elucidated using a combination of spectroscopic techniques, including NMR and mass spectrometry .
Synthesis Analysis
The synthesis of related kaempferol glycosides involves the formation of glycosidic linkages to the kaempferol aglycone. For instance, kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside was synthesized using two approaches, one of which featured the formation of the flavonol 3-O-glycosidic linkage with a glycosyl bromide under phase transfer catalysis (PTC) conditions . Although not the exact compound , this synthesis provides insight into the methods that could potentially be applied to synthesize kaempferol 3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside.
Molecular Structure Analysis
The molecular structure of kaempferol 3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside has been established through various spectroscopic methods. The use of 1D and 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, along with UV, IR, and mass spectral data, has allowed for the determination of the compound's structure . These techniques are crucial for identifying the positions of the glycosidic linkages and the nature of the sugar moieties attached to the kaempferol core.
Chemical Reactions Analysis
Kaempferol glycosides, including kaempferol 3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside, can undergo various chemical reactions, particularly those involving their sugar components. For example, hydrolytic experiments can be used to identify the specific sugars present in the glycoside, as demonstrated in the identification of the trisaccharide present in kaempferol 3-triglucoside-7-rhamnoside . These reactions are essential for understanding the compound's bioactivity and metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of kaempferol glycosides are influenced by the nature and number of sugar residues attached to the kaempferol aglycone. These properties can affect the compound's solubility, stability, and biological activity. For instance, the presence of sugar moieties can enhance the water solubility of kaempferol, which is otherwise poorly soluble in water. The specific properties of kaempferol 3,4'-di-O-beta-glucopyranoside-7-O-alpha-rhamnopyranoside have not been detailed in the provided papers, but similar compounds have been shown to possess varying degrees of solubility and stability depending on their glycosylation patterns .
Scientific Research Applications
Neuroprotective Effects
Kaempferol and its glycosylated derivatives, including compounds like Kaempferol 3,4-diglucoside 7-rhamnoside, have shown significant neuroprotective actions in central nervous system diseases. These compounds modulate various pro-inflammatory signaling pathways, such as NF-kB, p38MAPK, AKT, and β-catenin cascade, offering potential benefits in neurological conditions like Alzheimer's disease, Parkinson's disease, ischemic stroke, and more. The antioxidant properties of Kaempferol compounds contribute to their neuroprotective effects by inhibiting metalloproteinases, reducing reactive oxygen species, and enhancing endogenous antioxidants, suggesting a broad therapeutic potential in CNS disorders (Santos et al., 2021).
Osteoprotective Properties
Kaempferol has demonstrated bone-protecting properties in various in vitro and in vivo models. The compound promotes bone health by inhibiting adipogenesis and inflammation, reducing oxidative stress, and preventing osteoblastic apoptosis. These actions are mediated through several signaling pathways, including estrogen receptor, BMP-2, NF-κB, MAPK, and mTOR, highlighting Kaempferol's potential in preventing and treating osteoporosis (Wong, Chin, & Ima-Nirwana, 2019).
Anti-Cancer Potential
Kaempferol's anticancer properties have been linked to a decrease in the incidence of various cancers, including breast, bone, and cervical cancers. The compound induces apoptosis, arrests the cell cycle, downregulates EMT-related markers, and impacts key signaling pathways such as phosphoinositide 3-kinase/protein kinase B. These mechanisms support the use of Kaempferol-rich foods and derivatives for cancer prevention, necessitating further preclinical and clinical investigations (Imran et al., 2019).
Cardiovascular Health
Quercetin and kaempferol, attached to sugar moieties in plants, have been associated with reduced cardiovascular disease risk. These compounds, including Kaempferol 3,4-diglucoside 7-rhamnoside, show varied bioavailability impacting their bioactivity. Foods rich in these flavonoids, despite not necessarily being the most bioavailable sources, offer potential cardiovascular benefits, necessitating further research to determine their effectiveness in human health (Dabeek & Marra, 2019).
Broad Biological Activities
Kaempferol and its derivatives exhibit a wide range of biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, and hepatoprotective effects. Advanced delivery systems might enhance the stability, efficacy, and bioavailability of Kaempferol, indicating its potential for diverse applications in the medical and health fields (Bangar et al., 2022).
Safety And Hazards
The safety information available indicates that Kaempferol 3,4′-diglucoside 7-rhamnoside is classified under Storage Class Code 11 - Combustible Solids . The flash point is not applicable . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound.
properties
IUPAC Name |
5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(47-10)49-13-6-14(36)18-15(7-13)50-29(30(22(18)40)53-33-28(46)25(43)21(39)17(9-35)52-33)11-2-4-12(5-3-11)48-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16-,17-,19-,20-,21-,23+,24+,25+,26+,27-,28-,31?,32?,33?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQUDJBAKAHEBK-WCFGCZRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=C(C=C5)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3,4 inverted exclamation marka-diglucoside 7-rhamnoside | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

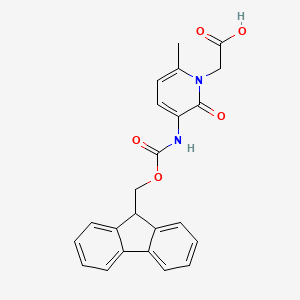
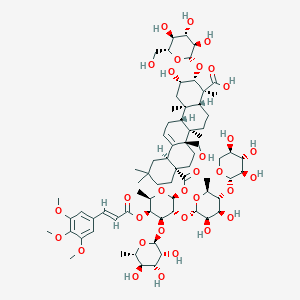
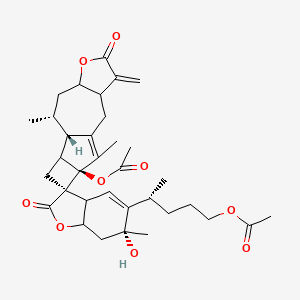
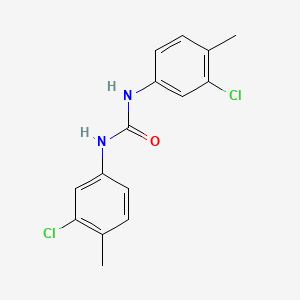
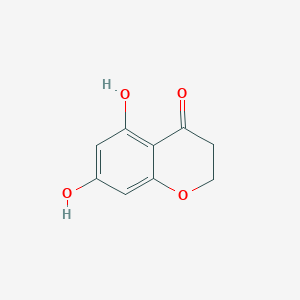
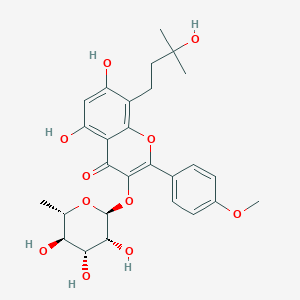
![6-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026730.png)
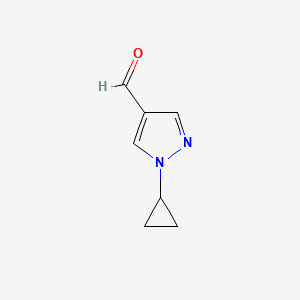
![(2S)-2-[(Tert-butoxy)carbonylamino]-2-(2-naphthyl)acetic acid](/img/structure/B3026734.png)
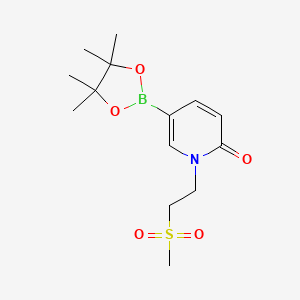
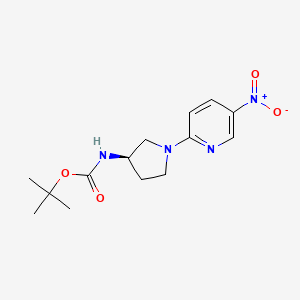
![6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3026738.png)
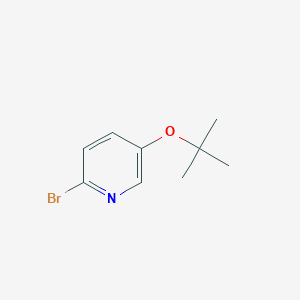
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3026741.png)